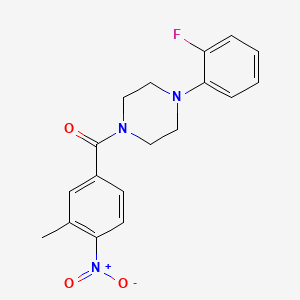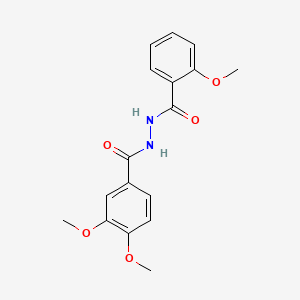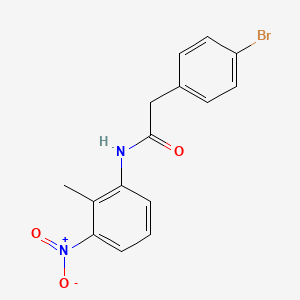![molecular formula C16H11N3OS2 B5756205 N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide, also known as TB5-0806, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to protect against neuronal damage and improve cognitive function.
作用機序
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide induces apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and activating the p53 pathway. In diabetes, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). In neurodegenerative disorders, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide protects against neuronal damage by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting oxidative stress.
Biochemical and Physiological Effects
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide inhibits the activity of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to decreased cell proliferation and survival. In diabetes, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide improves glucose metabolism by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. In neurodegenerative disorders, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide protects against neuronal damage by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to target multiple signaling pathways. However, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide research. One area of interest is the development of novel analogs of N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide in different disease models and to identify potential biomarkers for patient stratification and personalized treatment.
合成法
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminobenzimidazole and 2-thienylboronic acid. The final step involves the reaction of the resulting intermediate with thiourea to yield N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide.
特性
IUPAC Name |
N-(2-thiophen-2-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c20-16(14-4-2-8-22-14)17-10-5-6-11-12(9-10)19-15(18-11)13-3-1-7-21-13/h1-9H,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKFEKABXPDHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)


![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)
